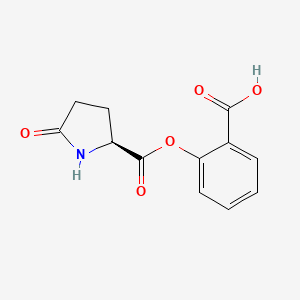
o-Carboxyphenyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Carboxyphenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C12H11NO5. It is a derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with o-carboxyphenyl reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: o-Carboxyphenyl 5-oxo-L-prolinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-Carboxyphenyl 5-oxo-L-prolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of o-Carboxyphenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
5-oxo-L-proline: A precursor to o-Carboxyphenyl 5-oxo-L-prolinate, with similar chemical properties but lacking the carboxyphenyl group.
L-proline: A related amino acid that serves as a building block for proteins and has different chemical reactivity.
Pyroglutamylvaline: A derivative of 5-oxo-L-proline with additional functional groups that confer different properties.
Uniqueness: this compound is unique due to the presence of both the carboxyphenyl and 5-oxo-L-proline moieties in its structure
Propiedades
Número CAS |
85153-77-1 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clave InChI |
QIVGHCRIRZKFKJ-QMMMGPOBSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


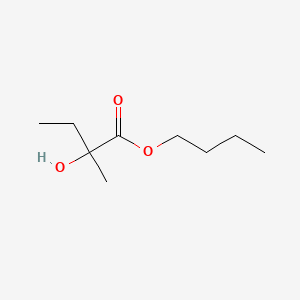
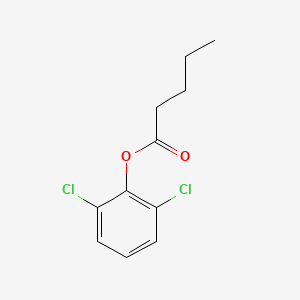
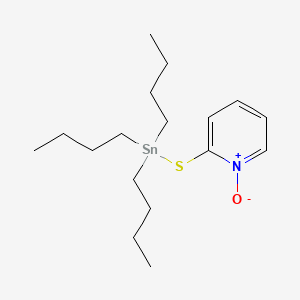

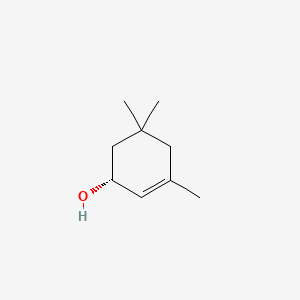
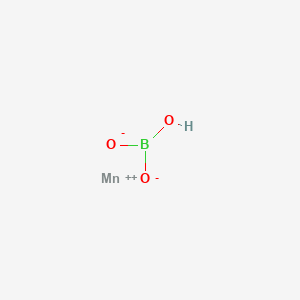
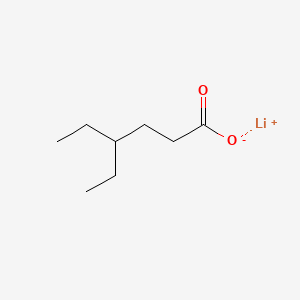
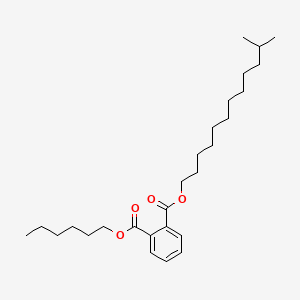
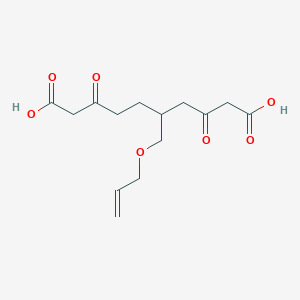
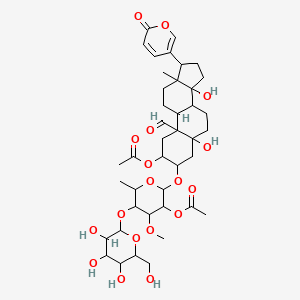
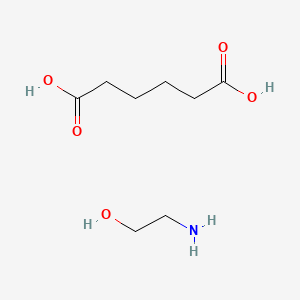

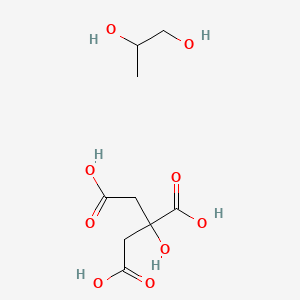
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
